Propan-2-yl bis(4-fluorophenyl)phosphinite
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Overview
Description
Propan-2-yl bis(4-fluorophenyl)phosphinite: is a chemical compound known for its unique structure and properties It is characterized by the presence of a phosphinite group bonded to two 4-fluorophenyl groups and a propan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Propan-2-yl bis(4-fluorophenyl)phosphinite typically involves the reaction of 4-fluorophenyl magnesium bromide with diisopropyl phosphite. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at a low temperature, around -78°C, to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Propan-2-yl bis(4-fluorophenyl)phosphinite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphinite group is replaced by other functional groups.
Coordination: The compound can act as a ligand, coordinating with transition metals to form complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Coordination: Transition metals like palladium and platinum are used to form coordination complexes.
Major Products:
Oxidation: Phosphine oxides are the major products.
Substitution: The products depend on the substituent introduced.
Coordination: Metal-phosphinite complexes are formed.
Scientific Research Applications
Propan-2-yl bis(4-fluorophenyl)phosphinite has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of advanced materials and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of Propan-2-yl bis(4-fluorophenyl)phosphinite involves its ability to coordinate with metal centers and participate in catalytic cycles. The phosphinite group can donate electron density to the metal, stabilizing the metal center and facilitating various catalytic processes. The compound’s reactivity is influenced by the electronic and steric properties of the 4-fluorophenyl groups.
Properties
CAS No. |
103173-93-9 |
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Molecular Formula |
C15H15F2OP |
Molecular Weight |
280.25 g/mol |
IUPAC Name |
bis(4-fluorophenyl)-propan-2-yloxyphosphane |
InChI |
InChI=1S/C15H15F2OP/c1-11(2)18-19(14-7-3-12(16)4-8-14)15-9-5-13(17)6-10-15/h3-11H,1-2H3 |
InChI Key |
XDVNIOZYTJEOHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OP(C1=CC=C(C=C1)F)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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